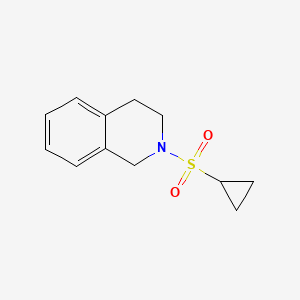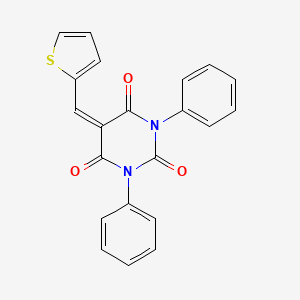
1,3-Diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione, more commonly referred to as TDT, is an organic compound that has seen a wide variety of applications in scientific research. It is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms. TDT has been used to study a wide range of biological processes, from enzymatic activity to the effects of drugs on cells.
Aplicaciones Científicas De Investigación
Polymerization Catalysts
Research has identified the utility of certain diimine complexes bearing diphenyl aniline moieties in olefin polymerization. These complexes, including palladium and nickel variants, exhibit notable polymerization properties, demonstrating the role of diphenyl-aniline-based structures in facilitating polymer synthesis and manipulation (Schmid et al., 2001).
Anticancer Activity
Novel thiophene derivatives containing diphenylsulfone, among other moieties, have been synthesized and evaluated for their in vitro cytotoxic activity against human tumor breast cancer cell lines. Some compounds in this category have shown moderate to good cytotoxic activity, indicating potential for anticancer applications (Alsaid et al., 2013).
Electrocatalysis for H2 Production
A study has described the synthesis of a cyclic 1,5-diaza-3,7-diphosphacyclooctane ligand with phenyl and thiophene-3-ylphenyl substituents on nitrogen, forming a complex active as an electrocatalyst for H2 production. This research demonstrates the application of thiophene-containing ligands in promoting hydrogen generation through electrocatalysis, highlighting the material's potential in renewable energy technologies (Pool & Dubois, 2009).
Optoelectronic Applications
Compounds with rigidified thiophenes and a cyanopyridone acceptor unit have been designed for use in solution-processable bulk-heterojunction solar cells. The incorporation of thiophene units into the molecular structure has been shown to enhance intramolecular charge transfer, reduce band gaps, and potentially improve photovoltaic performance, underscoring the relevance of thiophene derivatives in the development of solar energy materials (Gupta et al., 2015).
Propiedades
IUPAC Name |
1,3-diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-19-18(14-17-12-7-13-27-17)20(25)23(16-10-5-2-6-11-16)21(26)22(19)15-8-3-1-4-9-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJSJAQTUWGMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

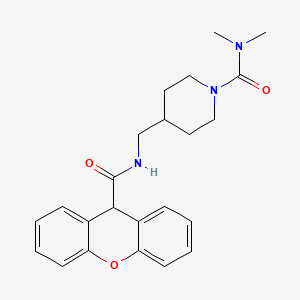
![2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2676968.png)

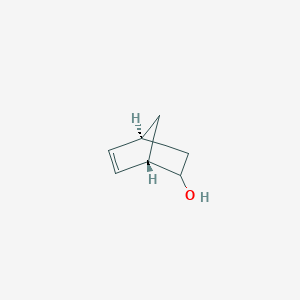

![9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2676975.png)

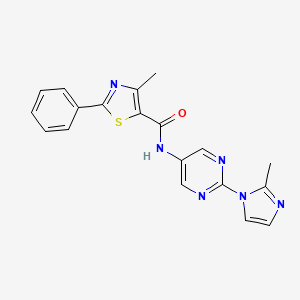
![6-(4-chlorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2676979.png)

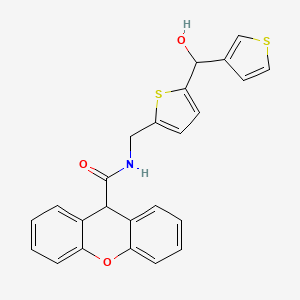
![6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2676985.png)

